Cas no 1531499-55-4 (6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline)

6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a brominated tetrahydroisoquinoline derivative featuring a cyclopropyl substituent at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The bromine atom at the 6-position enhances reactivity for further functionalization, enabling selective cross-coupling reactions. The cyclopropyl group contributes to structural rigidity, potentially influencing binding affinity in medicinal chemistry applications. Its stable tetrahydroisoquinoline core makes it suitable for constructing complex heterocyclic frameworks. The compound is typically handled under inert conditions due to its sensitivity. It is commonly utilized in research settings for the synthesis of analogs targeting central nervous system (CNS) disorders or other therapeutic areas.
6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline structure
1531499-55-4 structure
商品名:6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
CAS番号:1531499-55-4
MF:C12H14BrN
メガワット:252.150262355804
MDL:MFCD34575193
CID:5638240
PubChem ID:83361908

6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質

名前と識別子

    • 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
    • EN300-28243750
    • 1531499-55-4
    • 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquino line
    • Isoquinoline, 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydro-
    • 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
    • MDL: MFCD34575193
    • インチ: 1S/C12H14BrN/c13-10-3-4-11-9(7-10)5-6-14-12(11)8-1-2-8/h3-4,7-8,12,14H,1-2,5-6H2
    • InChIKey: GKVXPUCPPORRNB-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2=C(C=1)CCNC2C1CC1

計算された属性

  • せいみつぶんしりょう: 251.03096g/mol
  • どういたいしつりょう: 251.03096g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 密度みつど: 1.437±0.06 g/cm3(Predicted)
  • ふってん: 333.1±42.0 °C(Predicted)
  • 酸性度係数(pKa): 9.19±0.40(Predicted)

6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P028WVJ-5g
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
1531499-55-4 95%
5g
$6260.00 2023-12-21
1PlusChem
1P028WVJ-1g
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
1531499-55-4 95%
1g
$2199.00 2023-12-21
Enamine
EN300-28243750-2.5g
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
1531499-55-4 95.0%
2.5g
$3389.0 2025-03-19
Enamine
EN300-28243750-1.0g
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
1531499-55-4 95.0%
1.0g
$1729.0 2025-03-19
Enamine
EN300-28243750-0.25g
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
1531499-55-4 95.0%
0.25g
$855.0 2025-03-19
Enamine
EN300-28243750-0.05g
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
1531499-55-4 95.0%
0.05g
$459.0 2025-03-19
Enamine
EN300-28243750-0.5g
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
1531499-55-4 95.0%
0.5g
$1349.0 2025-03-19
Enamine
EN300-28243750-10.0g
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
1531499-55-4 95.0%
10.0g
$7435.0 2025-03-19
Enamine
EN300-28243750-5g
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
1531499-55-4 95%
5g
$5014.0 2023-09-09
1PlusChem
1P028WVJ-100mg
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
1531499-55-4 95%
100mg
$804.00 2023-12-21

6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline 関連文献

6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinolineに関する追加情報

Recent Advances in the Study of 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1531499-55-4)

6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1531499-55-4) is a chemically modified tetrahydroisoquinoline derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its brominated cyclopropyl-substituted tetrahydroisoquinoline core, serves as a versatile intermediate for the synthesis of various bioactive molecules. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.

One of the most notable advancements in the research of 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is its role as a key precursor in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and neurodegenerative disorders. Researchers have successfully utilized this compound to develop inhibitors that selectively disrupt pathogenic PPIs, offering new avenues for therapeutic intervention.

In a recent study published in the Journal of Medicinal Chemistry, scientists demonstrated the efficacy of derivatives of 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline in inhibiting the interaction between p53 and MDM2, a well-known PPI implicated in cancer. The study employed a combination of computational modeling and synthetic chemistry to optimize the compound's binding affinity and selectivity. The results showed promising in vitro and in vivo activity, highlighting the potential of this scaffold in anticancer drug development.

Another area of research has focused on the neurological applications of 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline. Its structural similarity to endogenous neurotransmitters has prompted investigations into its effects on neurotransmitter receptors. Preliminary findings suggest that certain derivatives of this compound exhibit modulatory activity on dopamine and serotonin receptors, making them potential candidates for the treatment of psychiatric and neurodegenerative disorders such as Parkinson's disease and depression.

The synthetic accessibility of 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline has also been a subject of recent optimization efforts. Researchers have developed more efficient and scalable synthetic routes to produce this compound, addressing previous challenges related to yield and purity. These advancements are expected to facilitate further exploration of its pharmacological properties and accelerate its adoption in drug discovery pipelines.

In conclusion, 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1531499-55-4) represents a promising scaffold in medicinal chemistry, with demonstrated potential in targeting PPIs and modulating neurotransmitter systems. Ongoing research continues to uncover new applications and optimize its synthetic and pharmacological profiles, paving the way for its integration into future therapeutic strategies.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量